Cas no 1546399-59-0 (4-Nitro-2-[1,2,4]triazol-4-yl-phenol)

4-Nitro-2-[1,2,4]triazol-4-yl-phenol structure
1546399-59-0 structure
商品名:4-Nitro-2-[1,2,4]triazol-4-yl-phenol
CAS番号:1546399-59-0
MF:C8H6N4O3
メガワット:206.158240795135
CID:5190723

4-Nitro-2-[1,2,4]triazol-4-yl-phenol 化学的及び物理的性質

名前と識別子

    • 4-Nitro-2-[1,2,4]triazol-4-yl-phenol
    • 4-Nitro-2-(4H-1,2,4-triazol-4-yl)phenol
    • インチ: 1S/C8H6N4O3/c13-8-2-1-6(12(14)15)3-7(8)11-4-9-10-5-11/h1-5,13H
    • InChIKey: LRBQQMWLYWBUJR-UHFFFAOYSA-N
    • ほほえんだ: C1(O)=CC=C([N+]([O-])=O)C=C1N1C=NN=C1

計算された属性

  • せいみつぶんしりょう: 206.044
  • どういたいしつりょう: 206.044
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 15
  • 回転可能化学結合数: 1
  • 複雑さ: 239
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 96.8A^2

4-Nitro-2-[1,2,4]triazol-4-yl-phenol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM506413-1g
4-Nitro-2-(4H-1,2,4-triazol-4-yl)phenol
1546399-59-0 97%
1g
$446 2022-09-29
Ambeed
A816990-1g
4-Nitro-2-(4H-1,2,4-triazol-4-yl)phenol
1546399-59-0 97%
1g
$450.0 2024-04-23

4-Nitro-2-[1,2,4]triazol-4-yl-phenol 関連文献

4-Nitro-2-[1,2,4]triazol-4-yl-phenolに関する追加情報

Introduction to 4-Nitro-2-[1,2,4]triazol-4-yl-phenol (CAS No. 1546399-59-0)

4-Nitro-2-[1,2,4]triazol-4-yl-phenol, identified by its Chemical Abstracts Service (CAS) number 1546399-59-0, is a specialized organic compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the nitroaromatic class, characterized by the presence of a nitro group (-NO₂) and a triazole moiety, which contributes to its unique chemical properties and potential biological activities.

The structural framework of 4-Nitro-2-[1,2,4]triazol-4-yl-phenol consists of a phenolic ring linked to a triazole ring via an intermediate carbon atom. The nitro group at the 4-position of the phenol ring introduces electrophilic reactivity, making it a valuable intermediate in synthetic chemistry. Additionally, the triazole moiety enhances the compound's stability and bioavailability, which are critical factors in drug design.

In recent years, 4-Nitro-2-[1,2,4]triazol-4-yl-phenol has been extensively studied for its potential applications in medicinal chemistry. The nitroaromatic structure of this compound suggests that it may exhibit antimicrobial, anti-inflammatory, and even anticancer properties. Preliminary studies have shown that derivatives of this compound can interact with various biological targets, including enzymes and receptors involved in disease pathways.

One of the most compelling aspects of 4-Nitro-2-[1,2,4]triazol-4-yl-phenol is its versatility as a building block in drug discovery. Researchers have utilized this compound to synthesize novel molecules with enhanced pharmacological profiles. For instance, modifications at the nitro group or the triazole ring can lead to compounds with improved solubility, reduced toxicity, or increased target specificity. These modifications are often guided by computational modeling and high-throughput screening techniques.

The pharmaceutical industry has been particularly interested in exploring the therapeutic potential of 4-Nitro-2-[1,2,4]triazol-4-yl-phenol. Its structural features make it a promising candidate for developing treatments against various diseases. For example, studies have indicated that this compound may inhibit key enzymes involved in inflammation and oxidative stress, which are hallmark features of chronic conditions such as arthritis and neurodegenerative disorders.

Moreover, the synthesis of 4-Nitro-2-[1,2,4]triazol-4-yl-phenol has been optimized to ensure high yield and purity. Advanced synthetic methodologies have been employed to streamline the production process, making it more cost-effective for large-scale applications. These advancements have opened up new avenues for industrial-scale drug development.

In academic research circles, 4-Nitro - [1 , 2 , 4 ] - tri azo l - 4 - yl - phen ol has been used as a model compound to investigate reaction mechanisms and develop new synthetic strategies. Its unique reactivity profile allows chemists to explore novel pathways for constructing complex molecules. This has not only contributed to the advancement of organic chemistry but also provided valuable insights into drug design principles.

The biological activity of CAS No 1546399 - 59 - 0 has been further explored through in vitro and in vivo studies. These experiments have revealed that certain derivatives of this compound exhibit significant therapeutic effects without causing severe side effects. This is particularly important in drug development, where safety and efficacy are paramount considerations.

Recent breakthroughs in computational chemistry have enabled researchers to predict the binding affinity of CAS No 1546399 - 59 - 0 to various biological targets with high accuracy. This has facilitated the rapid identification of lead compounds for further optimization. Such computational approaches are becoming increasingly integral to modern drug discovery pipelines.

The environmental impact of synthesizing and using CAS No 1546399 - 59 - 0 has also been carefully evaluated. Efforts have been made to develop greener synthetic routes that minimize waste and reduce energy consumption. These sustainable practices align with global initiatives aimed at promoting environmentally responsible chemical manufacturing.

In conclusion, CAS No .1546399 -59 -0 represents a significant advancement in medicinal chemistry with broad applications in pharmaceutical research and drug development . Its unique structural features , coupled with its promising biological activities , make it a valuable asset for scientists working on next-generation therapeutics . As research continues , we can expect even more innovative uses for this remarkable compound .

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Amadis Chemical Company Limited
(CAS:1546399-59-0)4-Nitro-2-[1,2,4]triazol-4-yl-phenol
A927186
清らかである:99%
はかる:1g
価格 ($):405.0